Oral Bioavailability Qualification: OXCPM Meets Drug-Like Physicochemical Criteria with Experimentally Validated Parameters
OXCPM has undergone systematic oral-drug-qualifying predictor analysis including lipophilicity (logP), ionization constant (pKa), solubility (logS), and permeability (logD), with computational predictions validated by experimental UV spectrophotometric methods. The experimental aqueous solubility (65.00 μg/mL) exceeded computational predictions (6.46 μg/mL), while logS versus pH and logD versus pH plots demonstrated migration to the hydrophilic compartment with increasing pH, indicating favorable oral absorption characteristics [1]. In contrast, unsubstituted 1,3,4-oxadiazole-2-thiol and other generic in-class analogs lack this comprehensive oral bioavailability qualification dataset [2].
| Evidence Dimension | Experimental aqueous solubility |
|---|---|
| Target Compound Data | 65.00 μg/mL (experimental) |
| Comparator Or Baseline | 6.46 μg/mL (computational prediction for OXCPM); unsubstituted 1,3,4-oxadiazole-2-thiol (no published oral bioavailability qualification data available) |
| Quantified Difference | 10-fold higher than computational prediction; class-level inference: generic analogs lack validated oral absorption dataset |
| Conditions | UV spectrophotometric determination at ambient temperature; logP and pKa measured values closely matched predictions |
Why This Matters
This validated oral bioavailability dataset reduces development risk and accelerates preclinical progression compared to uncharacterized in-class alternatives.
- [1] Shehzadi N, Hussain K, Bukhari NI, Islam M, Khan MT, Salman M, et al. Speeding up the Development of 5-[(4-Chlorophenoxy)-Methyl]-1,3,4-Oxadiazole-2-Thiol as Successful Oral Drug Candidate Based on Physicochemical Characteristics. Pharm Chem J. 2020;53:931-941. View Source
- [2] Galge R, et al. Synthesis and In Vitro Antimicrobial Activity of 1,3,4-Oxadiazole-2-thiol and its Analogs. 2017. View Source
